6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLMCZLLZSCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 6-position, where the cyclopropylmethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, primarily through its interaction with specific biological targets. The following sections detail these activities:
Inhibition of Phosphodiesterase 10 (PDE10)
Research indicates that 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine serves as an inhibitor of phosphodiesterase 10 (PDE10), an enzyme involved in the regulation of intracellular signaling pathways. Inhibition of PDE10 can elevate levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for neuronal signaling. This mechanism suggests potential applications in treating neurological and psychiatric disorders such as schizophrenia and depression .
Targeting Transforming Growth Factor-β Activated Kinase (TAK1)
The compound has been shown to inhibit TAK1, which is implicated in various inflammatory and autoimmune diseases. By modulating the TAK1 pathway, this compound may reduce inflammation and disease progression in conditions like multiple myeloma .
Case Study 1: Neurological Disorders
A study demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively bind to amyloid plaques associated with Alzheimer's disease. The binding affinities ranged from 11.0 to over 1000 nM, indicating potential for developing imaging agents for early detection of amyloid deposition in the brain .
Case Study 2: Anti-inflammatory Effects
In vitro tests have shown that compounds similar to this compound exhibit potent anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. Animal models indicated reduced inflammation markers in conditions such as arthritis, showcasing its therapeutic potential .
Summary Table of Pharmacological Activities
| Activity | Target | Potential Application |
|---|---|---|
| PDE10 Inhibition | Phosphodiesterase 10 | Treatment of neurological disorders |
| TAK1 Inhibition | Transforming Growth Factor-β Activated Kinase | Anti-inflammatory therapies |
| Amyloid Plaque Binding | Amyloid plaques | Imaging agents for Alzheimer's disease |
| Anti-inflammatory Effects | Pro-inflammatory cytokines | Treatment for autoimmune diseases |
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The pharmacological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituents at the 3-, 6-, and 2-positions. Key structural analogs include:
- 6-Position Substituents : The cyclopropylmethoxy group in the target compound likely improves metabolic stability compared to smaller groups like methylthio (Compound 4) or halogens (e.g., 6-chloro derivatives in ). Bulky substituents here may reduce off-target effects, as seen in kinase inhibitors .
- 3-Position Modifications : Aryl or heteroaryl groups (e.g., pyridinyl in Compound 17) enhance interactions with hydrophobic pockets in kinases or proteases .
Kinase Inhibition
- TAK1 Inhibition : Compound 26 (IC50 < 100 nM) shows potency comparable to purine-based inhibitors, attributed to its morpholine and cyclopropyl groups .
- IKKβ Inhibition : Substituents at the 3- and 6-positions optimize cell-free IC50 values below 50 nM .
- FLT3-ITD Inhibition: Imidazo[1,2-b]pyridazines with aliphatic 3-substituents exhibit nanomolar activity in acute myeloid leukemia models .
Anti-Proliferative Effects
- Compound 5c reduces pancreatic cancer cell proliferation by 89% at 100 µM via MAPK pathway inhibition .
- Thiazolidinedione-substituted derivatives show broad-spectrum anticancer activity .
Anti-Infective Activity
- Piperazine-substituted derivatives (e.g., Compound 2f) inhibit Plasmodium falciparum with IC50 < 1 µM .
Physicochemical and Pharmacokinetic Properties
- Lower topological polar surface area (TPSA) in pyrrolidinyl derivatives may improve oral bioavailability .
Biological Activity
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Additionally, it explores structure-activity relationships (SAR) and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its imidazopyridazine core, which is known for diverse pharmacological activities. The cyclopropylmethoxy group is believed to enhance its biological efficacy by modulating interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast adenocarcinoma), SK-OV-3 (ovarian carcinoma), and LoVo (colon adenocarcinoma).
- Mechanism : The compounds may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression.
A comparative study demonstrated that certain derivatives exhibited potency comparable to established chemotherapeutics like doxorubicin and cisplatin, suggesting their potential as lead compounds in cancer therapy .
Anti-inflammatory Activity
Imidazo[1,2-b]pyridazines have also been evaluated for their anti-inflammatory properties. The cyclopropylmethoxy group contributes to the modulation of inflammatory pathways:
- Inflammatory Models : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages indicated that these compounds can significantly reduce pro-inflammatory cytokine production.
- Potential Applications : These findings suggest a role in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-b]pyridazines is crucial for optimizing their biological activity. Modifications at the cyclopropylmethoxy position have shown varying effects on potency:
| Modification | Biological Activity | Remarks |
|---|---|---|
| Cyclopropylmethoxy | Enhanced anticancer activity | Increases lipophilicity |
| Substituted phenyl groups | Improved anti-inflammatory effects | Alters receptor binding affinity |
| Halogen substitutions | Increased antimicrobial potency | Enhances interaction with microbial targets |
Case Studies
- Cytotoxicity in Cancer Cells : A study assessed the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to those of standard chemotherapeutics .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to controls, suggesting a strong anti-inflammatory effect .
- Antibacterial Testing : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
Q & A
Basic Research Questions
1.1. What are the standard synthetic routes for 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine, and how are intermediates characterized?
A common approach involves cyclocondensation of substituted pyridazine precursors with cyclopropylmethoxy groups. For example, intermediates like 3-amino-6-chloropyridazine can undergo cyclization with chloroacetone derivatives in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions to introduce functional groups . Key characterization methods include:
- 1H/13C NMR for structural confirmation (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and imidazo-pyridazine aromatic signals at δ 7.0–9.0 ppm).
- HRMS (ESI) for molecular weight validation (e.g., m/z 389.2089 [M+H]+ for a related imidazo[1,2-b]pyridazine derivative) .
1.2. How does the cyclopropylmethoxy group influence the compound’s physicochemical properties?
The cyclopropylmethoxy moiety enhances lipophilicity and metabolic stability compared to linear alkoxy groups. This substitution reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by improved pharmacokinetic profiles in related imidazo[1,2-b]pyridazine-based kinase inhibitors . Computational studies (e.g., logP calculations) and solubility assays in PBS (pH 7.4) are recommended to quantify these effects.
1.3. What spectroscopic techniques are critical for verifying the regioselectivity of substitutions on the imidazo[1,2-b]pyridazine core?
- NOESY NMR distinguishes between positional isomers by correlating spatial proximity of substituents.
- X-ray crystallography resolves ambiguous regiochemistry, as demonstrated for imidazo[1,2-a]pyrimidine analogs .
- UV-Vis spectroscopy monitors electronic transitions influenced by substitution patterns (e.g., λmax shifts due to electron-donating/withdrawing groups).
Advanced Research Questions
2.1. How can conflicting bioactivity data for this compound derivatives across cell-based assays be resolved?
Contradictions often arise from off-target effects or assay-specific conditions. Strategies include:
- Kinase profiling panels (e.g., Eurofins KinaseScan®) to identify secondary targets.
- Dose-response normalization to account for differences in cellular permeability or metabolic stability .
- Structure-activity relationship (SAR) analysis using analogs with systematic substitutions (e.g., replacing cyclopropylmethoxy with cyclobutylmethoxy) .
2.2. What strategies optimize the synthetic yield of this compound under scaled conditions?
- Solvent screening : Polar aprotic solvents (e.g., DMA, NMP) improve cyclization efficiency over DMF due to higher boiling points and reduced side reactions .
- Catalytic systems : Pd-mediated coupling (e.g., Suzuki-Miyaura) for late-stage functionalization minimizes purification steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for cyclopropylmethoxy introduction .
2.3. How do computational methods guide the design of this compound analogs with improved target selectivity?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses to kinase ATP pockets, prioritizing substituents that enhance hydrogen bonding (e.g., carbonyl groups).
- Free-energy perturbation (FEP) simulations quantify binding affinity differences between wild-type and mutant targets, as applied in TAK-593 (a VEGFR2 inhibitor) development .
2.4. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
- Orthotopic xenografts (e.g., Hep-G2 liver cancer models) assess tumor growth inhibition linked to plasma exposure.
- CYP3A4-humanized mice evaluate metabolic stability of the cyclopropylmethoxy group .
- Microdialysis measures free drug concentrations in target tissues (e.g., brain for CNS-targeting derivatives) .
Methodological Considerations
3.1. How to address solubility challenges in formulation studies?
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility.
- Amorphous solid dispersions : Spray-drying with HPMCAS improves bioavailability, as validated for imidazo[1,2-a]pyridine analogs .
3.2. What analytical workflows ensure batch-to-batch consistency in large-scale synthesis?
- UPLC-PDA/MS monitors purity (>98%) and detects trace impurities (e.g., des-cyclopropyl byproducts).
- Dynamic vapor sorption (DVS) evaluates hygroscopicity, critical for stability during storage .
Data Contradictions and Validation
- Conflicting kinase inhibition data : Cross-validate using orthogonal assays (e.g., biochemical vs. cellular IC50) and confirm target engagement via CETSA (Cellular Thermal Shift Assay) .
- Unexpected regiochemistry : Re-examine reaction conditions (e.g., base strength, temperature) and employ in situ NMR to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
